

An In-depth Technical Guide to the Physical Properties of 2-Phenylcyclopentanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Phenylcyclopentanol**

Cat. No.: **B3023607**

[Get Quote](#)

This technical guide provides a comprehensive overview of the physical properties of **2-Phenylcyclopentanol**, a cyclic alcohol of interest to researchers, scientists, and drug development professionals. This document details the key physical constants, spectroscopic data, and experimental protocols for the characterization of its diastereomers, the cis and trans isomers.

Introduction

2-Phenylcyclopentanol is a chiral alcohol with the chemical formula $C_{11}H_{14}O$.^[1] It exists as two diastereomeric pairs of enantiomers: **cis-2-Phenylcyclopentanol** and **trans-2-Phenylcyclopentanol**. The spatial arrangement of the phenyl and hydroxyl groups relative to the cyclopentane ring significantly influences the physical and chemical properties of these isomers. Accurate characterization of these properties is crucial for applications in organic synthesis, medicinal chemistry, and materials science.

Physical Properties

A summary of the key physical properties for the cis and trans isomers of **2-Phenylcyclopentanol** is presented below. It is important to note that while data for the trans isomer is more readily available, specific experimental values for the cis isomer are less commonly reported. In such cases, data from closely related analogs or computational predictions are provided as estimates.

Table 1: General Physical Properties of **2-Phenylcyclopentanol** Isomers

Property	cis-2-Phenylcyclopentanol	trans-2-Phenylcyclopentanol
Molecular Formula	C ₁₁ H ₁₄ O	C ₁₁ H ₁₄ O
Molecular Weight	162.23 g/mol [1]	162.23 g/mol [1]
CAS Number	2362-73-4[1]	42086-64-6 (racemate)[2]

Table 2: Boiling and Melting Points of **2-Phenylcyclopentanol** Isomers

Property	cis-2-Phenylcyclopentanol	trans-2-Phenylcyclopentanol
Boiling Point	No specific data found. Estimated to be similar to the trans isomer.	No specific data found. The related compound trans-2-phenyl-1-cyclohexanol boils at 152-155 °C at 16 mmHg.[3]
Melting Point	No specific data found.	No specific data found. The related compound trans-2-phenyl-1-cyclohexanol has a melting point of 53-55 °C.[3]

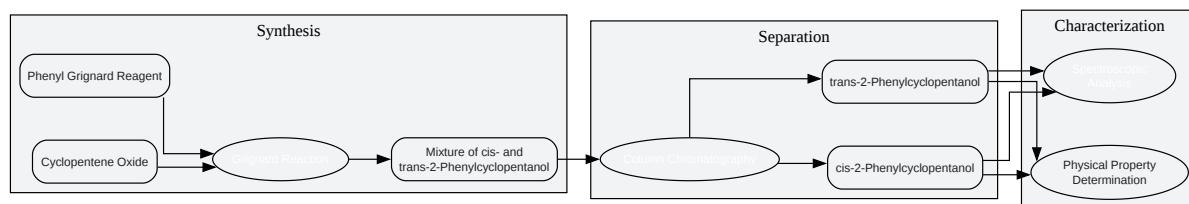
Table 3: Density and Solubility of **2-Phenylcyclopentanol** Isomers

Property	cis-2-Phenylcyclopentanol	trans-2-Phenylcyclopentanol
Density	No specific data found.	No specific data found.
Solubility in Water	Poorly soluble.	Poorly soluble.
Solubility in Organic Solvents	Soluble in common organic solvents such as ethanol, acetone, and diethyl ether.[1]	Soluble in common organic solvents such as ethanol, acetone, and diethyl ether.

Spectroscopic Data for Isomer Differentiation

Spectroscopic techniques are essential for the unambiguous identification and differentiation of the cis and trans isomers of **2-Phenylcyclopentanol**.

Table 4: Key Spectroscopic Features for Isomer Identification


Technique	Key Diagnostic Features for Differentiation
¹ H NMR	The vicinal coupling constant (³ J) between the protons on the carbons bearing the hydroxyl and phenyl groups is a key differentiator. The trans isomer is expected to show a larger coupling constant (typically 8-12 Hz) compared to the cis isomer (typically 2-6 Hz) due to the dihedral angle differences.[4]
¹³ C NMR	Steric compression in the cis isomer may cause an upfield shift (lower ppm value) for the cyclopentane ring carbons compared to the trans isomer.[4]
Infrared (IR) Spectroscopy	While the overall spectra will be similar, subtle differences in the fingerprint region (below 1500 cm ⁻¹) can be used to distinguish the isomers. The O-H stretching band for alcohols typically appears as a broad peak around 3200-3600 cm ⁻¹ .
Mass Spectrometry (MS)	The mass spectra of both isomers are expected to show a molecular ion peak (M ⁺) at m/z 162. While the fragmentation patterns are likely to be very similar, minor differences in the relative abundances of fragment ions may be observable.[1]

Experimental Protocols

The following sections provide detailed methodologies for the determination of the physical and spectroscopic properties of **2-Phenylcyclopentanol**.

Synthesis and Isomer Separation

A common route for the synthesis of **2-phenylcyclopentanol** involves the reaction of cyclopentene oxide with a phenyl Grignard reagent, which typically yields a mixture of cis and trans isomers.

[Click to download full resolution via product page](#)

Synthesis and characterization workflow.

The separation of the cis and trans diastereomers can be achieved by column chromatography on silica gel, typically using a solvent system such as a mixture of hexane and ethyl acetate.^[5] ^[6]

Determination of Melting Point

- **Sample Preparation:** A small amount of the purified solid isomer is finely powdered and packed into a capillary tube to a height of 2-3 mm.
- **Apparatus:** A calibrated melting point apparatus is used.
- **Measurement:** The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

- Observation: The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the last crystal melts is recorded as the end of the range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Determination of Boiling Point (Microscale)

- Apparatus Setup: A small-scale distillation apparatus is assembled. A small distillation flask containing a boiling chip and a few drops of the liquid sample is fitted with a condenser and a collection vial. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.
- Heating: The flask is gently heated in a sand bath or with a micro-burner.
- Observation: As the liquid boils, the vapor rises and condenses in the condenser. The temperature is recorded when the vapor is continuously condensing and dripping into the collection vial. This temperature is the boiling point at the measured atmospheric pressure. For distillation under reduced pressure, a vacuum pump is connected to the apparatus.[\[7\]](#)[\[8\]](#)

Determination of Solubility

- Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are used.
- Procedure: To approximately 1 mL of the solvent in a small test tube, a small amount of the **2-phenylcyclopentanol** isomer (a few milligrams of solid or one drop of liquid) is added.
- Observation: The mixture is agitated, and the solubility is observed. The compound is classified as soluble, partially soluble, or insoluble. For quantitative measurements, a saturated solution is prepared, and the concentration of the dissolved solute is determined spectroscopically or by gravimetric analysis after solvent evaporation.[\[9\]](#)

Spectroscopic Analysis

- Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube.
- Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

- **Analysis:** The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the structure and assign the stereochemistry. 2D NMR experiments such as COSY and HSQC can be used for more detailed structural elucidation.[4]
- **Sample Preparation:** For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Analysis:** The positions and shapes of the absorption bands are analyzed to identify the functional groups present in the molecule.
- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). Electron ionization (EI) or a soft ionization technique such as electrospray ionization (ESI) can be used.
- **Analysis:** The mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions are analyzed to determine the molecular weight and gain structural information.[1]

Conclusion

This technical guide has summarized the key physical and spectroscopic properties of cis- and trans-**2-Phenylcyclopentanol** and provided detailed experimental protocols for their determination. While a complete experimental dataset for both isomers is not readily available in the literature, the information and methodologies presented here provide a robust framework for the characterization of these compounds in a research and development setting. The distinct spectroscopic features, particularly in NMR, allow for the reliable differentiation of the diastereomers, which is critical for their application in stereoselective synthesis and other fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenylcyclopentan-1-ol | C11H14O | CID 316766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vernier.com [vernier.com]
- 3. TRANS-2-PHENYL-1-CYCLOHEXANOL(2362-61-0) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]
- 6. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Phenylcyclopentanol-1 [webbook.nist.gov]
- 8. Boiling Point Calculator [trimen.pl]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2-Phenylcyclopentanol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3023607#physical-properties-of-2-phenylcyclopentanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com